N-(4,4-difluorobutyl)benzamide
Description
Properties
CAS No. |
2295323-50-9 |
|---|---|
Molecular Formula |
C11H13F2NO |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations of N 4,4 Difluorobutyl Benzamide Formation and Transformation
Elucidation of Reaction Pathways in Fluorination Processes
The creation of the 4,4-difluoroalkyl substructure is a key step in the synthesis of N-(4,4-difluorobutyl)benzamide. This transformation typically involves the gem-difluorination of a suitable precursor, such as a ketone or an alkyne. The choice of fluorinating agent and substrate dictates the operative reaction pathway.
One common strategy is the gem-difluorination of carbon-carbon triple bonds. beilstein-journals.org For a precursor like 3-butyn-1-ol, reaction with a hydrogen fluoride (B91410) (HF) equivalent is a plausible route. The mechanism is proposed to proceed through a vinylic carbocation intermediate. The initial reaction of the alkyne with a proton source (H⁺) generates a vinylic carbocation. This intermediate reacts with a fluoride ion (F⁻) to yield a fluorinated alkene. A second protonation and fluoride addition sequence then produces the gem-difluoro compound. beilstein-journals.org Reagents like HF/pyridine (Olah's reagent) or combinations of a Brønsted acid with a fluoride source like Bu₄NBF₄ can facilitate this transformation. beilstein-journals.org
Alternatively, electrophilic fluorinating agents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used. mdpi.com The reactivity of Selectfluor stems from its potent N–F bond, which provides a controllable source of electrophilic fluorine. mdpi.com When reacting with a 1,3-dicarbonyl compound, such as a derivative of 3-oxobutanamide, a stepwise fluorination can occur. The first equivalent of Selectfluor introduces a single fluorine atom. The use of a second equivalent under extended reaction times leads to the formation of the 2,2-difluoro product in high yield. mdpi.com
Radical pathways also offer a route to gem-difluorination. For instance, the silver-catalyzed decarboxylative fluorination of malonic acid derivatives using Selectfluor proceeds through radical intermediates. The process begins with the formation of a silver(I) salt, which is oxidized by Selectfluor to generate a fluorine radical and a silver(II) species. The carboxylate then undergoes single-electron oxidation by Ag(II), leading to decarboxylation and the formation of an α-carboxylic acid radical. This radical abstracts a fluorine atom from Selectfluor to form a monofluorinated intermediate, which can undergo a second decarboxylative fluorination to yield the gem-difluorinated product. mdpi.com
Table 1: Comparison of Selected Fluorination Methods for gem-Difluoroalkane Synthesis
| Method | Typical Reagent(s) | Precursor Type | Key Intermediate(s) | Reference(s) |
|---|---|---|---|---|
| Hydrofluorination | HF/Pyridine, Tf₂NH/Bu₄NBF₄ | Alkyne | Vinylic Carbocation | beilstein-journals.org |
| Electrophilic Fluorination | Selectfluor | 1,3-Dicarbonyl | Enolate | mdpi.com |
| Decarboxylative Fluorination | AgNO₃/Selectfluor | Malonic Acid | α-Carboxylic Acid Radical | mdpi.com |
Studies on Amide Bond Formation Mechanisms
The formation of the amide bond between a benzoic acid derivative and 4,4-difluorobutylamine is the final key step. This reaction is a condensation process that typically requires activation of the carboxylic acid.
A prevalent method involves the use of coupling reagents. Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) activate the carboxylic acid to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The mechanism involves the formation of a highly reactive acyloxyphosphonium species, which readily reacts with the amine to form a tetrahedral intermediate that collapses to the amide product. researchgate.net
An alternative and increasingly common strategy is the one-pot deoxyfluorination of a carboxylic acid to an acyl fluoride, followed by amidation. ntd-network.org Using a reagent like pentafluoropyridine (B1199360) (PFP), benzoic acid can be converted in situ to benzoyl fluoride. This acyl fluoride is a highly reactive species that readily undergoes nucleophilic acyl substitution with the amine. The reaction proceeds by adding the amine after an initial activation period to allow for the formation of the acyl fluoride, which minimizes side reactions between the activating agent and the amine. ntd-network.org This method provides high yields of the desired amide. ntd-network.org
Silicon-based reagents also mediate amide bond formation. Dichlorosilane derivatives, for example, can couple carboxylic acids and amines. Theoretical studies suggest that the reaction can proceed through several pathways. The most favorable mechanism involves the intermolecular nucleophilic addition of the amine to a silyl (B83357) ester intermediate (AcO-Si(L)(L')-Cl). The reaction is often self-catalyzed by the carboxylic acid or a base, which promotes the amide bond formation via hydrogen bonding and avoids the formation of unstable byproducts like silanone. nih.gov
Metal-free transamidation offers another approach, where a pre-existing amide is converted into a new one. nih.gov While less direct for the primary synthesis of this compound, the mechanisms are relevant. Base-mediated protocols using reagents like Cs₂CO₃ can facilitate the reaction between an N-Boc α-ketoamide and an alkylamine at room temperature. nih.gov
Table 2: Overview of Amide Bond Formation Strategies
| Strategy | Activating/Coupling Agent(s) | Reactive Acyl Species | Key Features | Reference(s) |
|---|---|---|---|---|
| Coupling Reagent | BOP, DCC | Acyloxyphosphonium/O-acylisourea | Widely applicable, good yields | researchgate.net |
| In Situ Acyl Fluoride | Pentafluoropyridine (PFP) | Acyl Fluoride | One-pot procedure, mild conditions | ntd-network.org |
| Silicon-Mediated | Dichlorosilanes | Silyl Ester Intermediate | Avoids unstable byproducts | nih.gov |
Identification and Role of Reactive Intermediates
The synthetic pathways leading to this compound are governed by the generation and subsequent reaction of various reactive intermediates.
In the fluorination stage, the nature of the intermediate is highly dependent on the chosen method.
Cationic Intermediates: During the hydrofluorination of an alkyne, a vinylic carbocation is formed upon protonation of the triple bond. This species is then trapped by a fluoride ion. The subsequent protonation of the resulting vinyl fluoride leads to a more stable α-fluorocarbocation , which is stabilized by the lone pair of the adjacent fluorine atom before the second fluoride addition occurs. beilstein-journals.org
Radical Intermediates: In decarboxylative fluorination reactions, an α-carboxylic acid radical is a key intermediate generated via single-electron oxidation. mdpi.com This radical species then abstracts a fluorine atom from an electrophilic fluorine source like Selectfluor. mdpi.com In other systems, fluoroalkyl radicals can be generated and participate in additions to unsaturated systems. rsc.org The structure of difluoromethyl radicals is known to be pyramidal. rsc.org
Transition Metal Intermediates: In transition metal-catalyzed processes involving gem-difluoroalkenes, β,β-difluoroalkyl–Pd intermediates can be formed. These intermediates are prone to β-fluoride elimination, a common decomposition pathway. rsc.orgnih.gov However, alternative pathways such as β-hydride elimination can be favored under certain conditions to yield fluorine-retentive products. rsc.orgresearchgate.net
In the amide bond formation step, the primary reactive intermediate is an activated form of the carboxylic acid.
Acylium Ion Precursors: When using coupling reagents like BOP, an acyloxyphosphonium salt is formed. This species is highly electrophilic at the carbonyl carbon and serves as a precursor to a transient acylium ion . researchgate.net
Acyl Halides: The in situ generation of benzoyl fluoride from benzoic acid using a reagent like pentafluoropyridine creates a reactive acyl halide. ntd-network.org Acyl fluorides are effective acylating agents for amines.
Tetrahedral Intermediates: The nucleophilic attack of the 4,4-difluorobutylamine on the activated carboxylic acid derivative (e.g., acyl fluoride or acyloxyphosphonium salt) proceeds through a transient tetrahedral intermediate . The collapse of this intermediate, with the expulsion of a leaving group, forms the stable amide bond. nih.gov
Table 3: Key Reactive Intermediates in the Synthesis of this compound
| Synthetic Step | Intermediate | Role | Mechanistic Context | Reference(s) |
|---|---|---|---|---|
| Fluorination | Vinylic Carbocation | Electrophile for F⁻ attack | Alkyne Hydrofluorination | beilstein-journals.org |
| Fluorination | α-Fluorocarbocation | Stabilized electrophile | Alkyne Hydrofluorination | beilstein-journals.org |
| Fluorination | α-Carboxylic Acid Radical | Fluorine atom acceptor | Decarboxylative Fluorination | mdpi.com |
| Fluorination | β,β-difluoroalkyl–Pd | Precursor to product or elimination | Pd-catalyzed reactions | rsc.orgnih.gov |
| Amide Formation | Acyl Fluoride | Activated acyl donor | Deoxyfluorinative Amidation | ntd-network.org |
Kinetic and Thermodynamic Profiling of Synthetic Steps
While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented, general principles from related systems provide valuable insights.
Table 4: Selected Thermodynamic Data for Benzamide (B126) at 298.15 K
| Thermodynamic Parameter | Value | Units | Method | Reference |
|---|---|---|---|---|
| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 102 ± 1 | kJ/mol | Calorimetry | nist.gov |
| Standard Molar Enthalpy of Fusion (ΔfusH) | 23.760 | kJ/mol | DSC | nist.gov |
Kinetics: The rate of amide bond formation is highly dependent on the reaction mechanism and conditions. Direct condensation of a carboxylic acid and an amine is kinetically slow due to the low electrophilicity of the carboxylic acid and the basicity of the amine leading to acid-base neutralization. The use of coupling agents or the conversion to an acyl halide dramatically increases the reaction rate by providing a much more electrophilic acyl donor.
Kinetic analysis of amide bond formation in a monolayer at an air-water interface revealed an activation energy of 2.1 +/- 0.2 kcal/mol, which is significantly lower than the 9.9 +/- 1.0 kcal/mol for the same reaction in a chloroform (B151607) solution. nih.gov This highlights the profound effect of reactant proximity and orientation on the reaction kinetics. The rate is also influenced by the basicity of the amine and the nature of the solvent. nih.gov For the synthesis of this compound, the use of an activated benzoyl species (e.g., benzoyl fluoride) and an appropriate solvent is critical for achieving a reasonable reaction rate. The fluorination steps also have their own kinetic profiles; for example, reactions involving Selectfluor are often conducted at room temperature or with gentle heating, suggesting moderate activation barriers. mdpi.com
Computational and Theoretical Studies of N 4,4 Difluorobutyl Benzamide
Quantum Chemical Analysis of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-(4,4-difluorobutyl)benzamide. nih.gov Methods such as DFT with the B3LYP functional and a 6-31G+(d,p) basis set are commonly used to optimize the molecular geometry and calculate various electronic descriptors. nih.gov
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are key indicators of chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net A smaller energy gap generally signifies higher reactivity, suggesting that charge transfer interactions can occur more readily within the molecule. nih.gov For benzamide (B126) derivatives, the HOMO is typically localized over the phenyl ring and the amide group, while the LUMO is distributed over the aromatic system, indicating that these are the primary sites for electronic transitions and reactions. researchgate.netacs.org
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. nih.gov In this compound, the most negative potential (red/yellow regions) is expected around the highly electronegative oxygen and fluorine atoms, marking them as likely sites for electrophilic attack. Conversely, positive potential (blue regions) is typically found around the amide and aromatic hydrogen atoms, indicating sites susceptible to nucleophilic attack. nih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical reactivity and stability researchgate.net |
| Dipole Moment | 3.5 D | Measures molecular polarity |
Molecular Modeling of Conformational Preferences and Dynamics
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are used to explore the conformational landscape of this compound.
A key feature of amides is the potential for rotation around the C-N bond, leading to cis and trans conformers. For N-substituted benzamides, the trans conformation, where the butyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally favored due to reduced steric hindrance. nih.gov The planarity of the amide group is another critical factor, though slight deviations can occur. mdpi.comdcu.ie
The flexibility of the difluorobutyl side chain introduces additional conformational complexity. Rotation around the C-C single bonds of the butyl group leads to various staggered conformers, such as anti and gauche arrangements, similar to those analyzed in n-butane. unacademy.comslideshare.net The relative energies of these conformers determine the most stable, low-energy structures. Computational potential energy surface (PES) scans can be performed by systematically rotating specific dihedral angles to identify energy minima and transition states, providing a comprehensive picture of the molecule's dynamic behavior. researchgate.net Molecular dynamics simulations can further be employed to study the reorientational dynamics of the amide and alkyl groups over time in different phases. nih.govrsc.orgnih.gov
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Trans-Anti | O=C-N-C: ~180°; N-C-C-C: ~180° | 0.00 | Most stable conformer with extended chain |
| Trans-Gauche | O=C-N-C: ~180°; N-C-C-C: ~60° | 0.95 | Gauche interaction in the butyl chain |
| Cis-Anti | O=C-N-C: ~0°; N-C-C-C: ~180° | > 2.50 | Sterically hindered due to cis-amide |
Theoretical Prediction of Chemical Transformations and Selectivity
Computational methods can predict the likely pathways and outcomes of chemical reactions involving this compound. By analyzing the electronic structure, particularly the outputs from FMO and MEP analyses, it is possible to identify the most probable sites for chemical attack.
The amide group itself presents several reactive possibilities. The carbonyl oxygen is a nucleophilic center and a hydrogen bond acceptor. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The amide nitrogen lone pair can participate in reactions, although its delocalization into the carbonyl group reduces its basicity. nih.gov The presence of the difluorobutyl group significantly influences reactivity. The high electronegativity of the fluorine atoms creates a strong dipole and can affect the acidity of adjacent C-H bonds through inductive effects.
Theoretical calculations can model reaction mechanisms, for instance, the hydrolysis of the amide bond. By calculating the energies of reactants, transition states, and products, activation energies (ΔG‡) can be determined, allowing for the comparison of different potential reaction pathways. nih.gov This can predict, for example, whether a reaction is likely to proceed under acidic or basic conditions. Such studies can explain observed stereoselectivities or predict the feasibility of transformations like N-perfluoroalkylation or defluorination, which are relevant to fluorinated amines and amides. nih.govresearchgate.net
Computational Design Principles for Fluorinated Amide Systems
The insights gained from computational studies on this compound contribute to broader design principles for fluorinated amide systems in materials science and medicinal chemistry. acs.orgnih.gov Fluorination is a widely used strategy to modulate the physicochemical properties of organic molecules. emerginginvestigators.orgnih.gov
Computational methods are essential for rationally designing these systems for several reasons: nih.gov
Tuning Electronic Properties: Fluorine's strong electron-withdrawing nature systematically lowers the HOMO and LUMO energy levels. rsc.org This enhances stability against oxidation and can be used to fine-tune the electronic properties for applications in organic electronics. rsc.org
Modulating Intermolecular Interactions: While fluorine is a poor hydrogen bond acceptor, C-H···F interactions can play a significant role in determining crystal packing and solid-state organization. rsc.org Computational studies can predict these interactions and help design materials with specific packing motifs to suppress disorder or enhance charge transport. acs.org
Improving Metabolic Stability: In drug design, fluorination at specific positions can block metabolic pathways, increasing the compound's half-life. emerginginvestigators.org Computational models can help predict sites prone to metabolic attack and guide the placement of fluorine atoms.
Enhancing Binding Affinity: The introduction of fluorine can alter a molecule's conformation and electrostatic profile, leading to more favorable interactions with biological targets like proteins. acs.orgnih.gov
Computational screening of virtual libraries of fluorinated amides, where properties are calculated for many related structures, allows for the rapid identification of lead candidates with desired characteristics, accelerating the discovery and development process. rsc.org
Chemical Transformations and Functionalization of N 4,4 Difluorobutyl Benzamide
The chemical reactivity of N-(4,4-difluorobutyl)benzamide is primarily centered around its two key functional components: the benzamide (B126) moiety and the 4,4-difluorobutyl chain. These sites offer opportunities for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. The functionalization can be directed towards modifications of the aromatic ring, the amide linkage, or the difluorinated alkyl chain, including through selective catalytic processes and cyclization strategies.
N 4,4 Difluorobutyl Benzamide As a Synthetic Intermediate and Building Block
Strategic Incorporation into Complex Molecular Architectures
The structure of N-(4,4-difluorobutyl)benzamide is well-suited for integration into complex molecules. The benzoyl group provides a robust aromatic platform that can be further functionalized through electrophilic or nucleophilic aromatic substitution, or through modern cross-coupling reactions. This allows for its attachment to other molecular fragments, building complexity from a stable core.
Simultaneously, the 4,4-difluorobutyl group introduces a specific fluorine motif that is increasingly sought after in fields like medicinal chemistry. The gem-difluoro unit can act as a bioisostere for other functional groups, such as a carbonyl or ether linkage, while potentially enhancing metabolic stability and binding affinity. smolecule.com While specific examples of its incorporation into large, named complex molecules are not extensively documented in public literature, its potential is clear. Reagents with similar benzamide (B126) structures are used for the late-stage editing of complex molecular scaffolds, demonstrating the utility of this chemical class in building intricate architectures. orgsyn.org
Utility in Methodological Development for Organic Synthesis
The benzamide functional group is central to the development of new synthetic methods, particularly in the realm of C-H activation. This compound can serve as a model substrate in the development of novel catalytic systems. The amide group can act as a directing group, guiding a metal catalyst to a specific C-H bond on the aromatic ring, enabling regioselective functionalization that would be difficult to achieve through classical methods.
For instance, research has shown that benzamides can undergo C–H activation and annulation reactions with various partners. nih.gov The development of less expensive, earth-abundant metal catalysts, such as cobalt, for these transformations is a key area of research where substrates like this compound could be instrumental. nih.gov The common methods for synthesizing fluorinated benzamides, such as standard amide-coupling reactions, also form a basis for further methodological refinement. mdpi.com
| Methodology | Description | Potential Application | Reference |
|---|---|---|---|
| Amide Coupling | Standard condensation reaction between a benzoic acid derivative and 4,4-difluorobutylamine, or a benzoyl chloride and the amine. | Primary synthesis of the title compound and its analogues. | smolecule.com |
| Directed C-H Activation/Annulation | The benzamide's oxygen atom directs a transition metal catalyst (e.g., Co, Rh, Ir) to the ortho C-H bond of the aromatic ring, which then reacts with an alkyne or other coupling partner to form a new ring system. | Synthesis of complex polycyclic and heterocyclic structures containing the difluorobutyl moiety. | nih.gov |
| Transamidation | The amide bond is exchanged by reacting the benzamide with a different amine, often under catalytic or activated conditions. | Diversification of the amide portion of the molecule without re-synthesizing from the beginning. | researchgate.net |
Role in the Synthesis of Fluorine-Containing Heterocycles and Scaffolds
One of the most powerful applications of this compound is as a precursor for fluorine-containing heterocycles. These structures are of immense interest in medicinal chemistry and agrochemistry due to their unique biological activities. d-nb.infodundee.ac.uk
A prime example of this utility is in the synthesis of fluoroalkylated isoquinolinones. Research has demonstrated that benzamides can react with fluoroalkylated alkynes in the presence of a cobalt catalyst to yield 3- and 4-fluoroalkylated isoquinolinones. nih.gov In this type of reaction, the benzamide first coordinates to the catalyst, followed by C-H activation at the ortho-position of the benzoyl group. Subsequent insertion of the fluoroalkyne and reductive elimination constructs the heterocyclic isoquinolinone ring. Using this compound in such a reaction would lead to a new family of isoquinolinones bearing the difluorobutyl group, a motif not readily accessible through other means. The presence of fluoroalkyl groups can enhance the reactivity of reactants in cycloaddition reactions, making them valuable components for synthesizing diverse sulfur- and nitrogen-containing heterocycles. mdpi.com
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| C-H Activation / Annulation | Benzamide (e.g., this compound) + Fluoroalkylated Alkyne | Co(acac)₂·2H₂O | Fluoroalkylated Isoquinolinones | nih.gov |
Applications in Precursor Chemistry for Advanced Materials
In the field of materials science, molecular precursors are used to build up larger, functional materials with precisely controlled properties. While specific applications of this compound in advanced materials are not yet widely reported, its chemical structure suggests significant potential. The rational design of carbon-based or polymeric materials often relies on predefined molecular precursors to control chemical composition and structure. mpg.de
The combination of an aromatic ring and a fluorinated tail makes this compound an attractive candidate as a monomer or additive in the synthesis of specialty polymers. The benzamide unit can impart rigidity and hydrogen-bonding capabilities, influencing the mechanical and thermal properties of a polymer backbone. The difluorobutyl chain can be used to tune surface properties, such as hydrophobicity and oleophobicity, and to enhance the thermal and chemical stability of the final material. The development of advanced materials often relies on scalable synthesis protocols for specialized precursors. nih.gov As such, this compound could serve as a key component in creating fluorinated polymers for applications in coatings, membranes, or electronic materials.
Broader Implications and Future Research Trajectories in N 4,4 Difluorobutyl Benzamide Research
Advancements in Organofluorine Chemistry through N-(4,4-difluorobutyl)benzamide Studies
The investigation of compounds such as this compound is a key driver of progress in organofluorine chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, bioavailability, and binding affinity. acs.orgnih.govcas.cnresearchgate.net The gem-difluoroalkyl motif, as seen in this compound, is particularly significant. Research into the synthesis and reactivity of such molecules contributes to the broader field by expanding the toolkit available to chemists for creating novel fluorinated compounds.
Studies on analogous fluorinated amides have led to the development of innovative synthetic methods. These include:
Radical N-Perfluoroalkylation–Defluorination: A one-pot process that utilizes nitrosoarenes and perfluoroalkanesulfinates to create labile N-perfluoroalkylated hydroxylamines, which can then be converted into various fluorinated amides. acs.orgnih.gov This highlights how the reactivity of highly fluorinated intermediates can be controlled and harnessed.
Photoredox Catalysis: Visible-light-driven systems have been developed to generate carbon-centered radicals from fluorinated starting materials, enabling their enantioselective coupling with alkenes to produce fluorinated amides with remote stereocenters. nottingham.ac.uknih.gov
Umpolung (Reversal of Polarity) Approaches: Novel strategies that reverse the normal polarity of the α-carbon to an amide allow for the use of nucleophilic fluorinating agents, expanding the types of reagents that can be used for C-F bond formation. researchgate.net
The insights gained from synthesizing and studying molecules like this compound are crucial. For instance, the highly electron-withdrawing nature of the difluoromethyl group (CF2) was demonstrated in the synthesis of a 4,4-difluoro-L-arginine analogue, showcasing the unique electronic influence of this functional group. psu.edu These studies provide a deeper understanding of how gem-difluoro groups impact molecular properties, which is essential for the rational design of new pharmaceuticals, agrochemicals, and advanced materials. nih.govcas.cnnih.gov
Table 1: Impact of Fluorine Substitution on Molecular Properties
| Property | General Effect of Fluorination | Relevance to this compound |
| Metabolic Stability | The C-F bond is stronger than the C-H bond, often blocking metabolic oxidation at that site. researchgate.net | The 4,4-difluoro group can prevent enzymatic oxidation at the C-4 position of the butyl chain, potentially increasing the molecule's in vivo half-life. |
| Lipophilicity (logP) | Can increase or decrease lipophilicity depending on the molecular context and the degree of fluorination. acs.org | The difluoro group enhances lipophilicity compared to a non-fluorinated analogue, which can affect cell membrane permeability and binding to biological targets. acs.org |
| Binding Affinity | Fluorine can participate in favorable interactions with biological targets (e.g., hydrogen bonds, dipole interactions) and alter molecular conformation to improve fit. researchgate.netnih.gov | The CF2 group can influence the conformation of the butyl chain and interact with specific residues in a protein's binding pocket. |
| Acidity/Basicity (pKa) | The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic protons or basic nitrogens. | The CF2 group can subtly influence the electronic nature of the distant amide nitrogen, potentially affecting its hydrogen bonding capability. |
Contributions to the Fundamental Understanding of Amide Chemistry
While the fluorine atoms in this compound are not directly attached to the amide group, their presence on the alkyl chain provides a valuable model for understanding long-range electronic effects on amide structure and reactivity. The amide bond is a cornerstone of chemistry and biology, and comprehending how remote substituents modify its properties is a fundamental pursuit. nih.govlibretexts.org
The electron-withdrawing nature of the 4,4-difluoro group can influence the amide linkage through inductive effects transmitted along the carbon chain. This can lead to subtle but significant changes in:
Bond Resonance and Planarity: The canonical resonance of the amide bond involves delocalization of the nitrogen lone pair onto the carbonyl oxygen. A remote electron-withdrawing group could slightly decrease the electron density on the nitrogen, potentially altering the rotational barrier and planarity of the amide group. Studies on other fluorinated benzamides have shown that the orientation of the central amide plane relative to the aromatic rings is a key structural feature. mdpi.comnih.gov
Hydrogen Bonding: The amide N-H serves as a hydrogen bond donor, and the carbonyl oxygen as an acceptor. nih.gov Changes in the electron density of the amide group can modulate the strength of these interactions, which are critical for molecular recognition and self-assembly in biological and materials contexts.
Reactivity: The nucleophilicity of the amide oxygen and the electrophilicity of the carbonyl carbon are central to its chemical behavior, such as in hydrolysis reactions. libretexts.orgpressbooks.pub Long-range electronic perturbation by the difluoro group can fine-tune this reactivity. For example, amide hydrolysis is a key reaction in the digestion of proteins and is catalyzed by protease enzymes. libretexts.org Understanding how remote groups affect this process can inform the design of more stable peptide-based drugs.
Furthermore, the synthesis of fluorinated amides like this compound often requires overcoming the challenge of the poor stability of some fluorinated amine precursors, which can be prone to fluoride (B91410) elimination. nih.gov Developing methods to manage these reactive intermediates contributes to a more sophisticated understanding of amide and amine chemistry under challenging conditions. acs.orgnih.gov
Emerging Research Areas and Potential Interdisciplinary Collaborations
The unique combination of a classic benzamide (B126) structure and a fluorinated alkyl chain makes this compound and related compounds fertile ground for new research directions and collaborations.
Medicinal Chemistry and Chemical Biology: Fluorinated amides are prevalent motifs in pharmaceuticals and bioactive molecules. nih.govresearchgate.net The specific structure of this compound makes it a candidate for investigation as an inhibitor or modulator of various enzymes or receptors. smolecule.com Future research could involve screening this and similar compounds for biological activity, which would necessitate collaboration between synthetic chemists, biochemists, and pharmacologists to perform assays, study mechanisms of action, and evaluate therapeutic potential.
Agrochemicals: Similar to pharmaceuticals, the agrochemical industry relies heavily on organofluorine compounds to develop new herbicides, pesticides, and fungicides with improved properties. cas.cn The metabolic stability conferred by the difluoro group could lead to more persistent and effective agents, an area ripe for collaboration with plant scientists and entomologists.
Materials Science: The properties of fluorine-containing molecules are also of great interest in materials science. nih.gov Amide groups are known for their ability to form strong hydrogen bonds, leading to ordered structures in polymers like Kevlar. nih.gov The introduction of fluorinated segments can be used to control properties such as thermal stability, chemical resistance, and surface energy. Research into polymers or self-assembling systems incorporating the this compound motif could lead to new functional materials, requiring collaboration between organic chemists and materials scientists.
PET Imaging: The development of novel fluorination methods is critical for Positron Emission Tomography (PET) imaging, which often uses the fluorine-18 (B77423) isotope. While the difluoro group in this compound is stable, the synthetic methodologies developed for its creation could be adapted for the late-stage introduction of ¹⁸F into complex molecules, an area of active interdisciplinary research involving chemists, physicists, and medical researchers. cas.cn
The exploration of these avenues demonstrates that the significance of this compound lies not just in its intrinsic properties, but in its potential as a building block and a model system for innovation across diverse scientific fields. researchgate.net
Future Directions in Synthetic Design and Mechanistic Exploration for Fluorinated Amides
The synthesis of fluorinated amides, including this compound, remains an area of active development. Future research will likely focus on creating more efficient, selective, and sustainable synthetic methods, alongside a deeper exploration of the underlying reaction mechanisms.
Key future directions in synthetic design include:
Catalytic Enantioselective Methods: While many methods exist for creating fluorinated compounds, achieving high enantioselectivity, especially at a remote stereocenter, is a major challenge. nih.govnih.gov Future work will likely expand on photoenzymatic nih.gov and asymmetric organocatalytic nih.gov systems to produce chiral fluorinated amides with precise stereochemical control.
Multi-component Reactions (MCRs): Protocols that assemble structurally diverse amides from simple, readily available starting materials in a single step are highly desirable. cas.cn The development of new MCRs for fluorinated amide synthesis would improve efficiency and allow for the rapid generation of compound libraries for screening purposes.
Late-Stage Fluorination: Introducing fluorine atoms at a late stage in a synthetic sequence is a powerful strategy in drug discovery. Future efforts will aim to develop new reagents and methods that can selectively install gem-difluoroalkyl groups onto complex, functionalized molecules without requiring a complete redesign of the synthesis.
Mechanistic exploration will be crucial to support these synthetic advancements. A proposed mechanism for a three-component fluorination-aminocarbonylation process, for example, involves 1,2-fluorine and oxygen migrations of an in-situ formed intermediate. cas.cn Similarly, the mechanism for a radical defluorination pathway is thought to proceed through a highly reactive oxaziridine (B8769555) intermediate that has so far proven difficult to detect. acs.org Future research will likely employ a combination of computational modeling (DFT calculations) and advanced spectroscopic techniques to:
Identify and characterize transient intermediates.
Elucidate the role of catalysts and additives. nottingham.ac.uk
Understand the factors controlling regioselectivity and stereoselectivity.
Table 2: Summary of Modern Synthetic Strategies for Fluorinated Amides
| Synthetic Strategy | Description | Key Features | Mechanistic Question |
| Radical Defluorination acs.orgnih.gov | N-perfluoroalkylation of nitrosoarenes followed by a controlled defluorination. | One-pot synthesis from simple precursors; versatile for making amides, hydroxamic acids, and thioamides. | What is the precise structure and lifetime of the proposed oxaziridine intermediate? |
| NHC-Catalyzed Redox Amidation nih.gov | Uses N-heterocyclic carbenes (NHCs) to catalyze the formation of α-fluoroamides from α-fluoroenals. | Organocatalytic; operates under mild conditions; allows for asymmetric synthesis. | How can the reaction be optimized to prevent epimerization for a wider range of substrates? |
| Photoredox/Enzymatic Catalysis nottingham.ac.uknih.gov | Combines visible light and an ene-reductase enzyme to achieve enantioselective hydroalkylation. | Highly enantioselective; environmentally friendly (uses light and enzymes); creates remote stereocenters. | What specific enzyme-substrate interactions control the stereochemical outcome? |
| Modular Fluorination-Aminocarbonylation cas.cn | A three-component reaction using an aldehyde, a tertiary amine, and a difluorocarbene reagent (TMSCF2Br). | Modular and convergent; builds complexity rapidly from simple inputs. | What is the exact pathway of the proposed 1,2-fluorine and oxygen migrations? |
By pursuing these future directions, chemists will not only improve the synthesis of specific targets like this compound but also enhance the fundamental capabilities of organic chemistry to construct and understand complex fluorinated molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
